N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine is a chemical compound belonging to the oxadiazole class, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound exhibits potential biological activity, making it of interest in various scientific fields, including medicinal chemistry and materials science.
The synthesis of N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine can be traced back to methods involving the cyclization of hydrazones or hydrazides with carboxylic acids or their derivatives. This compound is often synthesized in laboratory settings for research purposes and may also be available from chemical suppliers.
N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine is classified as an organic compound with potential pharmacological properties. It falls under the category of nitrogen-containing heterocycles, specifically oxadiazoles, which are known for their diverse biological activities.
The synthesis of N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine generally involves several key steps:
The synthetic route typically requires careful control of reaction conditions such as temperature and pH. For instance, refluxing the reaction mixture under acidic or basic conditions may be necessary to facilitate cyclization and subsequent reactions. Reaction monitoring is commonly performed using thin-layer chromatography to ensure product formation.
The molecular structure of N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine features:
The molecular formula can be represented as , and its molecular weight is approximately 210.24 g/mol. The structural representation includes key functional groups that contribute to its potential reactivity and biological activity.
N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine can participate in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve halogenated compounds or alkylating agents under suitable conditions.
The mechanism of action for N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine involves its interaction with specific biological targets:
N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine typically exhibits:
Key chemical properties include:
N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine has several scientific applications:
Conventional 1,2,4-oxadiazole synthesis via O-acylamidoxime cyclization often requires prolonged heating (up to 140°C), limiting applicability for thermally labile substrates. Recent advances focus on ambient-temperature protocols to overcome this barrier. A prominent strategy employs superbase systems like NaOH or KOH in dimethyl sulfoxide (DMSO). This combination deprotonates O-aroylamidoximes or O-alkanoylamidoximes, facilitating rapid intramolecular nucleophilic attack and dehydration at room temperature. Yields typically range from 70–95% for aryl, heteroaryl, and alkyl-substituted derivatives within 2–6 hours, demonstrating broad functional group tolerance, including base-sensitive esters [9].
An alternative approach utilizes the Vilsmeier reagent (COCl₂/DMF) as a carboxylic acid activator. Amidoximes react in situ with Vilsmeier-activated acids, enabling one-pot cyclization at 0–25°C. This method achieves good to excellent yields (61–93%) and simplifies purification, proving effective for diverse substrates like thiophene carboxylic acids and electron-deficient benzoic acids [9]. Microwave-assisted oxidative cyclizations between amidoximes and aldehydes under solvent-free conditions offer speed (minutes) but require higher temperatures (~160°C) for aerial oxidation, making them less universally applicable for thermosensitive targets than true room-temperature methods [9].
Table 1: Comparison of Room-Temperature 1,2,4-Oxadiazole Cyclization Methods
Method | Conditions | Substrate Scope | Typical Yield Range | Key Advantages |
---|---|---|---|---|
Superbase (MOH/DMSO) | RT, 2-6 h | Aryl, Hetaryl, Alkyl R¹/R² | 70–95% | Broad scope, simple setup, high yields |
Vilsmeier Activation | 0°C to RT, one-pot | Aryl, Hetaryl acids | 61–93% | One-pot, avoids acyl chloride handling |
Oxidative Cyclization | MW, ~160°C, solvent-free | Aldehydes | Moderate to High | Very fast (minutes) |
Tetrabutylammonium fluoride (TBAF) emerged as a highly efficient catalyst or stoichiometric promoter for the cyclodehydration of pre-formed O-acylamidoximes. In anhydrous THF or acetonitrile, TBAF acts as a strong base, deprotonating the amidoxime nitrogen and generating a highly reactive intermediate (e.g., Scheme 2 in [2]). This intermediate undergoes rapid ring closure at 0–25°C, often within 1-16 hours, yielding 3,5-disubstituted 1,2,4-oxadiazoles. Key advantages include:
This methodology has found extensive application in pharmaceutical development. The synthesis of Opicapone (COMT inhibitor), Kv7 channel openers, and fatty acid amide hydrolase (FAAH) inhibitors exemplifies its utility for constructing complex drug candidates bearing the 1,2,4-oxadiazole core under physiologically compatible conditions [2] [4].
Table 2: Pharmaceutical Compounds Synthesized via TBAF-Catalyzed Cyclization
Compound Class/Activity | Key Structural Features | Application/Target | Ref. |
---|---|---|---|
Opicapone Analogues | 3-(3,5-Dinitro-4-hydroxyphenyl)-1,2,4-oxadiazole | Catechol-O-methyltransferase (COMT) Inhibitor | [2] |
Kv7.2/3 Channel Openers (e.g., ICA-069673) | 3-(Benzylamino)-5-(pyridin-2-yl)-1,2,4-oxadiazole | Epilepsy, Pain | [2] |
FAAH Inhibitors | Piperazinyl ureas linked via 1,2,4-oxadiazole | Pain, CNS Disorders | [2] |
Bombesin Receptor Subtype-3 Agonists | Biaryl systems connected via 1,2,4-oxadiazole linker | Obesity Treatment | [2] |
Eliminating the isolation of O-acylamidoxime intermediates streamlines synthesis. One-pot protocols in aprotic bipolar solvents like DMSO represent a significant advancement. These methods involve sequential or concurrent reactions of amidoximes with carboxylic acid derivatives (esters, acyl chlorides, or activated acids) in the presence of inorganic bases (e.g., K₂CO₃, Cs₂CO₃). DMSO facilitates the initial O-acylation and subsequent cyclization by solubilizing reactants and intermediates and stabilizing the anionic transition state [2] [4].
A highly efficient protocol involves reacting amidoximes with methyl or ethyl esters in DMSO using NaOH or KOH as the base at room temperature. This superbase-mediated one-pot process achieves yields comparable to the two-step TBAF method (often >80%) for aryl, heteroaryl, and aliphatic substrates within 4-12 hours [4] [9]. For less reactive carboxylic acid derivatives, activation in situ with agents like EDCI/HOBt or T₃P® (propylphosphonic anhydride) in DMSO with a tertiary amine base (e.g., DIPEA, TEA) allows cyclization to proceed at slightly elevated temperatures (40-80°C) but still avoids harsh thermal conditions. T₃P®-mediated activation is particularly noted for excellent yields (87–97%) and short reaction times (0.5–6 h), albeit with a higher reagent cost [4] [7].
The aqueous one-pot synthesis, involving refluxing amidoximes with carboxylic acids in water, offers an environmentally benign alternative with moderate to good yields (35–93%). However, its scope is more limited, particularly for hydrophobic substrates or acid-sensitive functional groups, compared to DMSO-based methods [4] [7].
Solid-phase synthesis (SPS) is invaluable for generating diverse 1,2,4-oxadiazole libraries for drug discovery. Key strategies involve anchoring precursors to resin via linkers compatible with cyclization and cleavage conditions. A prominent method uses the Mitsunobu reaction to load carboxylic acid-containing building blocks (e.g., iodobenzoic acids) onto hydroxymethyl-containing resins like HMPB-BHA (4-(4-Hydroxymethyl-3-methoxyphenoxy)butyrylaminomethyl resin). The immobilized acid is then converted to the amidoxime and cyclized on-resin, often using CDI/DBU for oxadiazolone formation [5]. Crucially, the linker stability allows for post-cyclization diversification, such as Sonogashira coupling of resin-bound 3-(iodoaryl)-1,2,4-oxadiazoles with terminal alkynes under mild Pd catalysis. Final cleavage with mild acids (e.g., 20-50% TFA in DCM) liberates the diversely substituted 1,2,4-oxadiazoles in good purity and yield [5] [7].
Table 3: Solid-Phase Strategies for 1,2,4-Oxadiazole Library Synthesis
Anchoring Strategy | Resin Type | Cyclization Method | Diversification | Cleavage | Key Advantages |
---|---|---|---|---|---|
Mitsunobu (Acid) | HMPB-BHA | CDI/DBU (Oxadiazolone) | Sonogashira coupling | Mild TFA (20-50%) | Enables C-C coupling post-cyclization |
Esterification | Wang Resin | TBAF-mediated | Acylation, Alkylation | TFA or Photolysis | Compatible with TBAF cyclization conditions |
Trityl Linkage | Trityl Chloride | Thermal Cyclization | Limited | Mild Acid (1% TFA) | Excellent for acid-sensitive products |
Combinatorial approaches leverage these SPS techniques for rapid parallel synthesis. For example, arrays of 3-(arylethynyl)phenyl-1,2,4-oxadiazol-5-ones have been synthesized by first preparing resin-bound oxadiazolone cores followed by Sonogashira coupling with diverse alkynes and cleavage [5]. Similarly, amidoximes pre-anchored via trityl or Wang linkers undergo on-resin acylation followed by base-catalyzed cyclodehydration (e.g., using TBAF or DBU), enabling the generation of libraries of 3,5-disubstituted-1,2,4-oxadiazoles. These methods facilitate the exploration of structure-activity relationships (SAR) around the oxadiazole core for targets like antimicrobials or enzyme inhibitors [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7